2-Azetidinomethyl-2'-fluorobenzophenone
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Overview
Description
2-Azetidinomethyl-2’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO It is known for its unique structure, which includes an azetidine ring and a fluorobenzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-2’-fluorobenzophenone typically involves the reaction of 2-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as potassium carbonate or sodium hydride are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalyst: In some cases, a catalyst such as palladium on carbon may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Azetidinomethyl-2’-fluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and product purity. Safety considerations, such as proper ventilation and handling of hazardous reagents, are crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-2’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures (e.g., 0-5°C).
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of benzophenone derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Azetidinomethyl-2’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medical research, it has shown promise in drug development, particularly in the treatment of diseases such as cancer, arthritis, and bacterial infections.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency. It also plays a role in pollution management due to its low toxicity to aquatic organisms.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzophenone moiety may enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Azetidinomethyl-2’-fluorobenzophenone can be compared with other similar compounds, such as:
2-Azetidinomethylbenzophenone: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2-Fluorobenzophenone: Lacks the azetidine ring, which may affect its binding affinity and specificity.
Azetidinone derivatives: These compounds share the azetidine ring but may have different substituents, leading to variations in their properties and applications.
The uniqueness of 2-Azetidinomethyl-2’-fluorobenzophenone lies in its combination of the azetidine ring and fluorobenzophenone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXZSZNBWEVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643716 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-05-0 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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